N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an oxadiazole ring and a phenoxyacetamide moiety
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-11-13(16-19-15-11)14-12(17)8-18-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChI Key |
LQBYXIZEIAXMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Phenoxyacetamide Moiety: This involves the reaction of 3-methylphenol with chloroacetic acid or its derivatives to form 3-methylphenoxyacetic acid, which is then converted to the corresponding acyl chloride.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the phenoxyacetamide derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can effectively combat various pathogens. For instance, compounds similar to N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide have demonstrated activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Properties : The oxadiazole moiety is known for its anticancer potential. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with significant percent growth inhibitions . The mechanism often involves inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds exhibit anti-inflammatory properties by inhibiting specific enzymes linked to inflammatory responses .
Anticancer Studies
A study published in ACS Omega explored the synthesis and anticancer activity of new N-Aryl oxadiazoles. The findings indicated that certain derivatives exhibited high growth inhibition against multiple cancer cell lines, suggesting the potential for further development into therapeutic agents .
Antimicrobial Research
In another study focusing on 1,3,4-Oxadiazole derivatives, compounds were screened for their antimicrobial efficacy against various bacterial strains. Results showed significant activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of oxadiazole-containing compounds in treating infections .
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenoxyacetamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-chlorophenoxy)acetamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific substitution pattern on the oxadiazole ring and the phenoxyacetamide moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. The oxadiazole moiety is particularly noteworthy for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H16N4O3
- Molecular Weight : 280.29 g/mol
The presence of the 1,2,5-oxadiazole ring is critical for its biological activity. The oxadiazole group has been associated with various pharmacological effects and serves as a scaffold for the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
Table 1: Antimicrobial Activity Data
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | Significant | |
| Fungi | Low |
Anticancer Potential
The anticancer activity of 1,2,5-oxadiazole derivatives has been well-documented. Studies have demonstrated that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). The specific mechanism involves the interaction with cellular targets that regulate cell cycle progression and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | HDAC inhibition |
| A549 (Lung) | 10.5 | Thymidylate synthase inhibition |
| HeLa (Cervical) | 12.0 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole ring or the phenoxy group can significantly impact its potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity | Notes |
|---|---|---|
| Substituent on Oxadiazole | Increased potency | Electron-withdrawing groups enhance activity |
| Phenoxy substitution | Variable | Requires optimization for selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
